2-chloro-5-nitro-N-(pentan-3-yl)benzamide
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Overview
Description
2-chloro-5-nitro-N-(pentan-3-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, nitro, and pentan-3-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(pentan-3-yl)benzamide typically involves the nitration of 2-chlorobenzamide followed by the introduction of the pentan-3-yl group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a substitution reaction with pentan-3-ylamine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(pentan-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pentan-3-yl group, to form corresponding oxides or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, suitable solvents, and catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-chloro-5-amino-N-(pentan-3-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pentan-3-yl group.
Scientific Research Applications
2-chloro-5-nitro-N-(pentan-3-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrobenzamide
- 2-chloro-5-nitro-N-phenylbenzamide
- 2-chloro-5-nitro-N-(butan-2-yl)benzamide
Uniqueness
2-chloro-5-nitro-N-(pentan-3-yl)benzamide is unique due to the presence of the pentan-3-yl group, which imparts distinct physicochemical properties and biological activity compared to its analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-5-nitro-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-8(4-2)14-12(16)10-7-9(15(17)18)5-6-11(10)13/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCWLJVLUHTZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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